

# LAS17: Elucidation of a Misinterpreted Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LAS17     |           |
| Cat. No.:            | B10831071 | Get Quote |

Initial investigations into "LAS17" as a therapeutic agent for in vivo studies have revealed a significant nomenclature discrepancy. The term "LAS17" does not correspond to a known drug or treatment modality within the scientific and biomedical literature. Instead, the designation "Las17" predominantly refers to a well-characterized protein in yeast, while "LAS-17" has been identified as a fictional weapon in a video game. This report clarifies the distinct identities of these terms to prevent further confusion in the research and drug development community.

# The Yeast Protein: Las17, a Key Regulator of the Actin Cytoskeleton

In the field of molecular and cellular biology, **Las17** is recognized as the yeast (Saccharomyces cerevisiae) homolog of the mammalian Wiskott-Aldrich syndrome protein (WASP). It is a crucial protein involved in the regulation of actin polymerization, a fundamental process for cell motility, structure, and endocytosis.

**Las17** functions as a nucleation-promoting factor (NPF), activating the Arp2/3 complex which in turn initiates the formation of new actin filaments.[1][2][3] The protein contains multiple domains, including a WASP homology 2 (WH2) domain that binds to actin monomers, and an acidic region that interacts with the Arp2/3 complex.[2][4] Research has shown that **Las17**'s activity is regulated by various interacting proteins, such as Sla1 and Bbc1, which can inhibit its function. The intricate network of interactions involving **Las17** is essential for the proper timing and spatial control of actin assembly during endocytosis.



## The Fictional Weapon: LAS-17 Double-Edge Sickle

In contrast, the designation LAS-17 is associated with the "Double-Edge Sickle," an energy-based primary weapon in the video game Helldivers 2. In this context, it is a fictional piece of military hardware with specific in-game characteristics related to damage output, heat mechanics, and armor penetration.

### Clarification on In Vivo Studies

Given that "LAS17" does not represent a therapeutic agent, there are no established in vivo treatment protocols, quantitative data from preclinical studies, or associated signaling pathways in a pharmacological context. The development of application notes and protocols for a non-existent compound is not feasible.

It is crucial for researchers, scientists, and drug development professionals to ensure the accurate identification of therapeutic agents to avoid the misallocation of resources and to maintain clarity in scientific communication. Should "LAS17" be an internal codename or a misnomer for a different compound, further clarification of the correct nomenclature is required to proceed with any meaningful investigation.

For information on the general conduct of preclinical in vivo studies, researchers are advised to consult relevant regulatory guidelines, such as the FDA's Good Laboratory Practice (GLP) regulations (21 CFR Part 58), which outline the requirements for nonclinical laboratory studies. Examples of in vivo study designs for other therapeutic agents can also provide a foundational understanding of the methodologies involved.

In conclusion, the query for "**LAS17** treatment protocols for in vivo studies" appears to be based on a misunderstanding of the term. The scientific community recognizes "**Las17**" as a yeast protein, and there is no evidence of a therapeutic agent with this designation in development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. The WASP Homologue Las17 Activates the Novel Actin-regulatory Activity of Ysc84 to Promote Endocytosis in Yeast PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Second Las17 Monomeric Actin-Binding Motif Functions in Arp2/3-Dependent Actin Polymerization During Endocytosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lsb1 Is a Negative Regulator of Las17 Dependent Actin Polymerization Involved in Endocytosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. A second Las17 monomeric actin-binding motif functions in Arp2/3-dependent actin polymerization during endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LAS17: Elucidation of a Misinterpreted Therapeutic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831071#las17-treatment-protocols-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com